1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid 1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 300541-60-0
VCID: VC5939289
InChI: InChI=1S/C14H15NO3/c1-8-13(14(16)17)11-7-10(18-2)5-6-12(11)15(8)9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,16,17)
SMILES: CC1=C(C2=C(N1C3CC3)C=CC(=C2)OC)C(=O)O
Molecular Formula: C14H15NO3
Molecular Weight: 245.278

1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid

CAS No.: 300541-60-0

Cat. No.: VC5939289

Molecular Formula: C14H15NO3

Molecular Weight: 245.278

* For research use only. Not for human or veterinary use.

1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid - 300541-60-0

Specification

CAS No. 300541-60-0
Molecular Formula C14H15NO3
Molecular Weight 245.278
IUPAC Name 1-cyclopropyl-5-methoxy-2-methylindole-3-carboxylic acid
Standard InChI InChI=1S/C14H15NO3/c1-8-13(14(16)17)11-7-10(18-2)5-6-12(11)15(8)9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,16,17)
Standard InChI Key RJZHKBSIYHHOMB-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N1C3CC3)C=CC(=C2)OC)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Scaffold and Substituent Analysis

1-Cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid belongs to the indole-3-carboxylic acid family, a class of heterocyclic compounds renowned for their bioactivity. The indole nucleus consists of a fused benzene and pyrrole ring, with substitutions at positions 1, 2, 3, and 5 conferring distinct electronic and steric properties . Key structural features include:

  • Cyclopropyl group at N1: This strained three-membered ring introduces conformational rigidity, potentially enhancing receptor binding selectivity .

  • Methoxy group at C5: The electron-donating methoxy substituent influences aromatic electrophilic substitution patterns and may modulate solubility .

  • Methyl group at C2: Steric hindrance at this position could impact intermolecular interactions in biological systems.

  • Carboxylic acid at C3: This acidic moiety facilitates salt formation, improving solubility, and serves as a hydrogen bond donor/acceptor .

Molecular Descriptors and Spectroscopic Data

The compound’s molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.27 g/mol . Critical spectroscopic and computational descriptors include:

PropertyValueSource
SMILESCC1=C(C2=C(N1C3CC3)C=CC(=C2)OC)C(=O)O
InChIKeyRJZHKBSIYHHOMB-UHFFFAOYSA-N
Predicted CCS (Ų) [M+H]+155.9
Topological Polar Surface Area61.7 Ų

The collision cross-section (CCS) values, predicted via ion mobility spectrometry, indicate a compact molecular geometry suitable for membrane permeability . The Topological Polar Surface Area (TPSA) of 61.7 Ų suggests moderate solubility in polar solvents, consistent with carboxylic acid functionality.

Synthesis and Analytical Characterization

Analytical Data

High-Resolution Mass Spectrometry (HRMS) for the [M+H]+ ion gives an exact mass of 246.11248 Da, aligning with theoretical calculations . Predicted CCS values vary by adduct:

Adductm/zCCS (Ų)
[M+H]+246.11248155.9
[M+Na]+268.09442170.4
[M-H]-244.09792165.0

These metrics aid in metabolite identification during pharmacokinetic studies .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Experimental solubility data remain unavailable, but computational predictions suggest:

  • logP (Octanol/Water): ~2.1 (moderate lipophilicity, favoring cellular uptake).

  • Aqueous Solubility: Estimated 0.1–1 mg/mL at pH 7.4, driven by ionization of the carboxylic acid.

Stability and Degradation

The cyclopropyl ring’s strain may render the compound susceptible to ring-opening under strong acidic or basic conditions. Accelerated stability studies (40°C/75% RH) would be required to assess degradation pathways.

Future Directions and Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Systematically varying substituents to optimize potency against viral or metabolic targets.

  • Formulation Development: Exploring salt forms (e.g., sodium, lysine) to enhance aqueous solubility.

  • In Vivo Efficacy Models: Testing in rodent models of dyslipidemia or viral infection to validate preclinical potential.

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